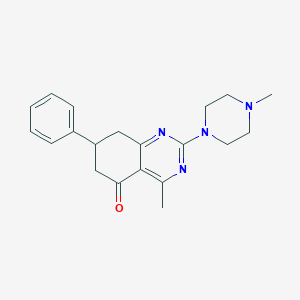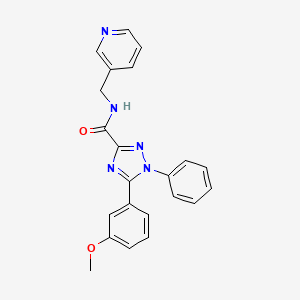![molecular formula C15H15BrN2O3S B4441666 N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441666.png)
N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide
Overview
Description
N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential applications in cancer treatment. This compound belongs to a class of drugs called kinase inhibitors, which target specific enzymes involved in cell signaling pathways that are often dysregulated in cancer cells.
Mechanism of Action
N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006 exerts its antitumor effects by inhibiting several kinases that are involved in cell signaling pathways that are often dysregulated in cancer cells. The inhibition of Raf-1 and B-Raf leads to the inhibition of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival. The inhibition of VEGFR leads to the inhibition of angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce tumor angiogenesis. It has also been shown to have anti-inflammatory effects and to modulate the immune system. In addition, N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006 has been shown to have pharmacokinetic properties that make it suitable for oral administration.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006 is that it has been extensively studied in preclinical models and has demonstrated antitumor activity against a variety of cancer types. Another advantage is that it has pharmacokinetic properties that make it suitable for oral administration. One limitation of N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006 is that it has been shown to have off-target effects on other kinases, which may limit its specificity and increase the risk of side effects.
Future Directions
For research on N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006 include the development of more specific kinase inhibitors that target only the kinases involved in tumor growth and angiogenesis, as well as the identification of biomarkers that can predict which patients are most likely to benefit from treatment with N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006. Other future directions include the investigation of combination therapies that incorporate N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006 with other drugs or treatments, as well as the development of new formulations or delivery methods that can improve the efficacy and safety of N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006.
Scientific Research Applications
N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit several kinases that are involved in tumor growth and angiogenesis, including Raf-1, B-Raf, and vascular endothelial growth factor receptor (VEGFR). In preclinical studies, N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006 has demonstrated antitumor activity against a variety of cancer types, including melanoma, renal cell carcinoma, and hepatocellular carcinoma.
properties
IUPAC Name |
N-(2-bromophenyl)-3-(methanesulfonamido)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3S/c1-10-11(6-5-9-13(10)18-22(2,20)21)15(19)17-14-8-4-3-7-12(14)16/h3-9,18H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDZDWQGAOTOSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C)C(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1,4-diethyl-2,3-dioxo-7-(1-piperidinyl)-1,2,3,4-tetrahydro-6-quinoxalinyl]-2-(1-pyrrolidinyl)acetamide](/img/structure/B4441587.png)
![N-(2,4-dichlorobenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4441596.png)
![N-(2,5-dimethylphenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4441611.png)
![N-(2,5-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441615.png)
![ethyl 4-(tetrazolo[1,5-a]quinoxalin-4-ylamino)-1-piperidinecarboxylate](/img/structure/B4441616.png)

![4-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B4441635.png)
![N-cyclopropyl-7-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B4441648.png)
![N-(2-methoxyethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4441651.png)
![N-(2,4-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441656.png)

![1-(1-ethyl-1H-indol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B4441673.png)
![1-[(dimethylamino)sulfonyl]-N-{2-[(propylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B4441674.png)
![6-(1,3-benzodioxol-5-yl)-3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4441680.png)